5-Iodo-2-butoxynicotinic acid
Overview
Description
5-Iodo-2-butoxynicotinic acid is a chemical compound with the molecular formula C10H12INO3 . It is used in various applications, including as an intermediate in pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an iodine atom and a butoxy group attached to it . The exact arrangement of these groups can significantly influence the compound’s properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound likely participates in various chemical reactions due to its functional groups .Scientific Research Applications
1. Antiviral Activities
5-Iodo-2-butoxynicotinic acid and its derivatives show significant antiviral activities. For instance, Perkins et al. (1962) confirmed the efficacy of 5-iodo-2′-deoxyuridine (IUDR), a derivative, in treating herpes simplex in rabbit eyes. This derivative has shown to inhibit DNA biosynthesis and gets incorporated into DNA, replacing thymidine 5′-phosphate (Perkins et al., 1962).
2. Radioligand for Nicotinic Acetylcholine Receptors
5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a compound related to this compound, has been synthesized as a radioligand for nicotinic acetylcholine receptors. Horti et al. (1999) found that it labels these receptors with high affinity and specificity, suggesting its potential use in SPECT imaging (Horti et al., 1999).
3. Tumor Radioactivity and DNA Metabolism
Dethlefsen (1969) reported that 5-iodo-2′-deoxyuridine can be used to index DNA metabolism in mouse mammary tumors, demonstrating its application in cancer research and treatment (Dethlefsen, 1969).
4. Enhanced Ocular Transport for Antiviral Treatment
Narurkar and Mitra (1989) synthesized aliphatic 5′-esters of 5-iodo-2′-deoxyuridine for potential use in treating deep ocular infections. They found a relationship between the permeability of these esters across the corneal membrane and their carbon chain length, highlighting the compound's relevance in ocular pharmacology (Narurkar & Mitra, 1989).
5. Molecular Basis for Antiviral Activity
The antiviral activity of 5-iodo-2'-deoxyuridine, related to this compound, might be attributed to its molecular structure. Camerman and Trotter (1964) determined its crystal and molecular structure, noting an unusual bonding that could be the basis for its antiviral properties (Camerman & Trotter, 1964).
Future Directions
Properties
IUPAC Name |
2-butoxy-5-iodopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODXSVXXWPBSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468598 | |
Record name | 5-iodo-2-butoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334490-71-0 | |
Record name | 5-iodo-2-butoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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